8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound with a molecular formula of C19H18FNO3. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 7-hydroxy-4-methylcoumarin in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a Mannich reaction with dimethylamine and formaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a dihydro derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, dihydro derivatives, and substituted phenyl derivatives .
Scientific Research Applications
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
Uniqueness
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16FNO3 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C18H16FNO3/c1-20(2)10-15-16(21)8-5-12-9-14(18(22)23-17(12)15)11-3-6-13(19)7-4-11/h3-9,21H,10H2,1-2H3 |
InChI Key |
YNQQXOMKCPKVEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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